molecular formula C27H42O4 B1244839 Plastoquinone 1

Plastoquinone 1

Cat. No. B1244839
M. Wt: 430.6 g/mol
InChI Key: IFICGHBDUBJMML-RILXQCJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plastoquinone 1 is a diterpenoid. It has a role as a metabolite.

Scientific Research Applications

Photoprotection in Plants

Plastoquinone-9, a derivative of Plastoquinone 1, plays a crucial role in photoprotection in plants. It acts as an antioxidant in plant leaves, protecting them from photooxidative damage. This is particularly evident when plants are exposed to excess light energy. Overexpression of the plastoquinone-9 biosynthesis gene in Arabidopsis resulted in enhanced resistance to photooxidative stress, highlighting its importance in plant tolerance to such conditions (Ksas et al., 2015).

Neuroprotective Properties

Modified plastoquinone and thymoquinone have shown neuroprotective properties, especially in the context of brain ischemia/reperfusion injury. These compounds, when targeted to mitochondria, have demonstrated effectiveness in reducing brain damage and improving neurological status in a rat model (Silachev et al., 2015).

Antimicrobial Activity

Plastoquinone analogs exhibit significant antimicrobial activity. For instance, PQ1, a Plastoquinone analog, is highly effective against Staphylococcus epidermidis and Candida albicans. These findings suggest potential applications of Plastoquinone analogs in developing new antimicrobial drug candidates (Mataracı-Kara et al., 2021).

Roles Beyond Photosynthesis

Plastoquinone-9 is not only a key component in photosynthesis but also serves functions beyond this, such as in photoprotection and as an antioxidant. It is involved in chloroplast metabolism and plays a role in stress tolerance, linking photosynthesis with metabolism and light acclimation (Havaux, 2020).

Anticancer Potential

Plastoquinone analogs are being investigated for their anticancer properties. Studies have found that these analogs, particularly when modified, can be effective against various types of cancer cells, including breast cancer. They exhibit mechanisms such as cell cycle arrest and oxidative stress induction, highlighting their potential as anticancer agents (Jannuzzi et al., 2021).

properties

Product Name

Plastoquinone 1

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylbenzene-1,4-diol

InChI

InChI=1S/C27H42O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,28-31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1

InChI Key

IFICGHBDUBJMML-RILXQCJSSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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